molecular formula C33H63PSi3 B14180164 Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane CAS No. 923013-78-9

Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane

Katalognummer: B14180164
CAS-Nummer: 923013-78-9
Molekulargewicht: 575.1 g/mol
InChI-Schlüssel: MOSVDAQPYXKSDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane is a chemical compound characterized by the presence of three tri(propan-2-yl)silyl groups attached to an ethynyl phosphane core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane typically involves the reaction of tri(propan-2-yl)silylacetylene with a suitable phosphane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include phosphane oxides, reduced phosphane derivatives, and substituted phosphane compounds.

Wissenschaftliche Forschungsanwendungen

Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in radical reactions, where it promotes the formation of reactive intermediates through single-electron transfer processes . These interactions enable the compound to exert its effects in various chemical and biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane include:

Uniqueness

This compound is unique due to its specific combination of tri(propan-2-yl)silyl groups and ethynyl phosphane core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

923013-78-9

Molekularformel

C33H63PSi3

Molekulargewicht

575.1 g/mol

IUPAC-Name

tris[2-tri(propan-2-yl)silylethynyl]phosphane

InChI

InChI=1S/C33H63PSi3/c1-25(2)35(26(3)4,27(5)6)22-19-34(20-23-36(28(7)8,29(9)10)30(11)12)21-24-37(31(13)14,32(15)16)33(17)18/h25-33H,1-18H3

InChI-Schlüssel

MOSVDAQPYXKSDO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)[Si](C#CP(C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.